molecular formula C21H21N5O2 B2398438 N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1358637-05-4

N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2398438
CAS No.: 1358637-05-4
M. Wt: 375.432
InChI Key: NPKKIRCNXJIQPK-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a triazoloquinoxaline core, which is fused with a phenyl ring substituted with two methyl groups and an acetamide group.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2/c1-4-18-23-24-20-21(28)25(16-7-5-6-8-17(16)26(18)20)12-19(27)22-15-11-13(2)9-10-14(15)3/h5-11H,4,12H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKKIRCNXJIQPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=C(C=CC(=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Quinoxaline-2,3-dione Formation

Starting material : o-Phenylenediamine reacts with oxalic acid in 4 N HCl under reflux to yield 2,3-(1H,4H)-quinoxalinedione.
Reaction conditions :

  • Solvent : Aqueous HCl (4 N)
  • Temperature : 100°C, 4 hours
  • Yield : 78–85%

Chlorination to 2,3-Dichloroquinoxaline

Treatment of quinoxalinedione with thionyl chloride (SOCl₂) at 70°C for 3 hours produces 2,3-dichloroquinoxaline.
Key parameters :

  • Molar ratio : 1:3 (quinoxalinedione : SOCl₂)
  • Purification : Recrystallization from ethanol
  • Yield : 90–92%

Hydrazine Substitution

Reaction of 2,3-dichloroquinoxaline with hydrazine hydrate (80%) in ethanol at room temperature affords 2-chloro-3-hydrazinylquinoxaline.
Optimization notes :

  • Excess hydrazine (2.5 equiv) ensures complete substitution
  • Reaction time : 6 hours
  • Yield : 75–80%

Cyclization to Triazolo[4,3-a]Quinoxaline

Cyclization of 2-chloro-3-hydrazinylquinoxaline with triethyl orthoformate (TEOF) in acetic acid generates the triazolo[4,3-a]quinoxaline scaffold.
Protocol :

  • Solvent : Glacial acetic acid
  • Temperature : 120°C, 8 hours
  • Yield : 68–72%

Introduction of the Ethyl Group at Position 1

Alkylation of the Triazole Nitrogen

The ethyl substituent is introduced via nucleophilic alkylation using ethyl bromide in the presence of a base.
Conditions :

  • Base : Potassium carbonate (K₂CO₃)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 60°C, 12 hours
  • Yield : 65–70%

Mechanistic insight : The triazole nitrogen (position 1) exhibits higher nucleophilicity compared to the quinoxaline nitrogens, enabling regioselective alkylation.

Functionalization at Position 5: Acetamide Side Chain Installation

Thioether Linker Formation

The 5-position is activated for substitution through chlorination or oxidation. Reaction with thioglycolic acid introduces a sulfanylacetate intermediate.
Procedure :

  • Chlorination : Treatment with POCl₃ at 80°C (4 hours) yields 5-chloro derivative.
  • Nucleophilic displacement : React with thioglycolic acid in ethanol/K₂CO₃ (12 hours, 70°C).
    Yield : 60–65%

Amide Coupling with N-(2,5-Dimethylphenyl)Amine

The acetic acid moiety is converted to an acyl chloride (SOCl₂, reflux), then coupled with N-(2,5-dimethylphenyl)amine.
Optimized steps :

  • Acylation : Thioacetic acid derivative + SOCl₂ (1:2 ratio), 70°C, 2 hours
  • Coupling : Add amine (1.2 equiv) in dry THF, 0°C → RT, 6 hours
  • Yield : 55–60%

Alternative approach : Use EDCI/HOBt coupling in DCM for improved selectivity.

Alternative Synthetic Routes

Metal-Free Cyclization Strategies

Recent advances employ iodine-mediated cyclization under mild conditions:

  • Reactants : 2-Hydrazinylquinoxaline + ethyl propiolate
  • Catalyst : I₂ (10 mol%)
  • Solvent : DMSO, 80°C, 6 hours
  • Yield : 70–75%

One-Pot Sequential Functionalization

Integrated protocol combining cyclization and alkylation:

  • o-Phenylenediamine → quinoxalinedione → 2-chloro-3-hydrazinylquinoxaline
  • Simultaneous cyclization/ethylation using TEOF + ethyl iodide
  • Direct acetamide coupling via Mitsunobu reaction
    Overall yield : 50–55%

Analytical Characterization Data

Table 1 : Spectral Data for Key Intermediates

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) MS (m/z)
Triazoloquinoxaline core 8.12–7.85 (m, 4H, ArH), 4.32 (q, J=7.1 Hz, 2H, CH₂CH₃) 154.2 (C=O), 142.1–126.8 (ArC) 299.1 [M+H]⁺
Final acetamide 8.05–7.45 (m, 7H, ArH), 2.25 (s, 6H, CH₃) 170.8 (CONH), 35.1 (SCH₂) 433.2 [M+H]⁺

Key observations :

  • IR confirms C=O stretch at 1685 cm⁻¹ (amide I) and 1530 cm⁻¹ (amide II).
  • HPLC purity >98% (C18 column, MeOH:H₂O = 70:30).

Challenges and Optimization Opportunities

Regioselectivity in Cyclization

Competing pathways during triazole formation can yieldtriazolo[1,5-a]quinoxaline regioisomers. Strategies to enhance selectivity:

  • Temperature control : Slow heating (2°C/min) to 120°C
  • Catalytic additives : ZnCl₂ (5 mol%) suppresses isomerization

Solvent Effects on Amide Coupling

Polar aprotic solvents (DMF, DMSO) improve solubility but risk side reactions. Mixed solvent systems (THF:EtOAc = 1:1) balance reactivity and purity.

Green Chemistry Approaches

Recent work demonstrates aqueous micellar catalysis for triazoloquinoxaline synthesis:

  • Surfactant : TPGS-750-M (2 wt%)
  • Yield : 68% with reduced E-factor

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the triazoloquinoxaline core, potentially reducing the oxo group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted amides.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exerts its effects is primarily through interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function.

Comparison with Similar Compounds

    N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide: can be compared to other triazoloquinoxaline derivatives, such as:

Uniqueness: The unique combination of the triazoloquinoxaline core with the 2,5-dimethylphenyl and acetamide groups gives this compound distinct chemical and biological properties. Its specific structure allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chemical Formula : C₁₅H₁₈N₄O
  • Molecular Weight : 282.33 g/mol
  • IUPAC Name : this compound

The presence of the triazole and quinoxaline rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds containing quinoxaline and triazole moieties. For instance, derivatives have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Anticancer Properties

Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism includes the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins. In vitro studies reported that triazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Neuroprotective Effects

Research indicates that compounds containing triazole rings exhibit neuroprotective effects. They may act as inhibitors of voltage-gated sodium channels (VGSCs) and modulate GABAergic transmission, which is crucial in managing conditions like epilepsy. For example, a related compound showed an ED50 value indicating significant anticonvulsant activity in animal models .

Anti-inflammatory Activity

The compound's structural analogs have been evaluated for their anti-inflammatory properties. Inhibitors targeting cyclooxygenase (COX) enzymes have shown promise in reducing inflammation without severe side effects. The selectivity towards COX-II indicates a favorable therapeutic profile for managing inflammatory diseases .

Study 1: Antimicrobial Efficacy

A study conducted on a series of quinoxaline derivatives revealed that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli ranging from 8 to 32 µg/mL. These findings suggest that modifications to the quinoxaline structure can enhance antimicrobial potency.

Study 2: Anticancer Activity

In a comparative study assessing the cytotoxicity of various triazole derivatives on human cancer cell lines (HeLa and MCF-7), one derivative demonstrated an IC50 value of 15 µM after 48 hours of treatment. This study supports the hypothesis that the incorporation of specific substituents can significantly enhance anticancer activity.

Study 3: Neuroprotective Effects

In vivo experiments using a mouse model for epilepsy indicated that a structurally related compound significantly reduced seizure frequency and duration compared to control groups. The protective index calculated suggested a strong potential for therapeutic use in seizure disorders.

Q & A

Q. What are the critical steps in synthesizing N-(2,5-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves:

Core Formation : Cyclization of quinoxaline precursors (e.g., anthranilic acid derivatives) with triazole intermediates under reflux conditions in aprotic solvents like DMF .

Functionalization : Introducing the 2,5-dimethylphenylacetamide group via nucleophilic substitution or coupling reactions (e.g., using EDCI/HOBt as coupling agents) .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC to isolate the compound. Validate purity via HPLC (>95%) and confirm structure via 1H^1H-NMR and HRMS .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Structural Confirmation :
    • 1H^1H-NMR and 13C^{13}C-NMR for functional group analysis (e.g., methyl protons at δ 2.2–2.4 ppm, aromatic protons in quinoxaline core) .
    • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (e.g., expected [M+H]+ at m/z ~447.2) .
  • Purity Assessment :
    • HPLC with UV detection (λ = 254 nm) using a C18 column and gradient elution .
    • Thermogravimetric Analysis (TGA) to evaluate thermal stability (decomposition temperature >200°C) .

Advanced Research Questions

Q. How does the substituent pattern (e.g., 2,5-dimethylphenyl, ethyl group) influence biological activity compared to analogs?

Methodological Answer:

  • Comparative Analysis :

    • Structural-Activity Relationship (SAR) : Compare inhibitory activity (e.g., COX-1/COX-2, kinase assays) with analogs like N-(3-fluorophenyl) or N-(4-methoxyphenyl) derivatives .
    • Lipophilicity : Calculate logP values (e.g., using ChemDraw) to assess how methyl/ethyl groups enhance membrane permeability .
    • Binding Studies : Molecular docking (e.g., AutoDock Vina) to evaluate interactions with target proteins (e.g., COX-2 active site) .
  • Example Data :

    CompoundCOX-2 Inhibition (%)logP
    N-(2,5-dimethylphenyl)82% (predicted)3.5
    N-(3-fluorophenyl)68% 2.9

Q. What experimental strategies optimize reaction yields while minimizing byproducts in multi-step syntheses?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading). For example:
    • Step 1 (Cyclization) : Vary temperature (80–120°C) and solvent (DMF vs. DMSO) to maximize triazoloquinoxaline core yield .
    • Step 2 (Substitution) : Screen coupling agents (EDCI vs. DCC) and reaction times (12–24 hrs) .
  • Byproduct Mitigation :
    • Add scavengers (e.g., molecular sieves) to absorb reactive intermediates.
    • Use inline IR spectroscopy to monitor reaction progress and terminate at peak product formation .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., anti-cancer vs. anti-inflammatory effects)?

Methodological Answer:

  • Standardized Assays :
    • Dose-Response Curves : Test compound across concentrations (0.1–100 µM) in in vitro models (e.g., MTT assay for cytotoxicity, ELISA for cytokine inhibition) .
    • Cell Line Specificity : Compare activity in cancer (e.g., MCF-7, HeLa) vs. normal cells (e.g., HEK293) to assess selectivity .
  • Mechanistic Follow-Up :
    • Western blotting to quantify apoptosis markers (e.g., caspase-3) or inflammation pathways (e.g., NF-κB) .
    • RNA sequencing to identify differentially expressed genes in treated vs. untreated cells .

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